Zankiren-d3 is classified under the category of vitamin D analogs. It is derived from the natural precursor, 7-dehydrocholesterol, which undergoes photochemical conversion to previtamin D3 when exposed to ultraviolet B radiation. The compound is synthesized in laboratories for research and potential clinical applications, particularly focusing on its role in modulating vitamin D receptor activity.
The synthesis of Zankiren-d3 typically involves a multi-step chemical process. One efficient method includes:
For example, a continuous-flow synthesis method has been reported that allows for efficient production of vitamin D derivatives, achieving high yields without the need for intermediate steps .
Zankiren-d3's molecular structure is characterized by a steroid backbone with specific functional groups that confer its unique properties. The compound typically features:
Data regarding its molecular weight, formula, and structural diagrams can be derived from spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Zankiren-d3 participates in several chemical reactions that are crucial for its biological activity:
The reaction conditions, such as temperature, solvent choice, and catalysts used during synthesis, significantly influence the yield and purity of the final product.
The mechanism of action of Zankiren-d3 primarily involves its interaction with the vitamin D receptor located in various tissues, including the intestines, bones, and parathyroid glands:
Data from studies indicate that Zankiren-d3 may exhibit enhanced potency compared to natural vitamin D3 due to its structural modifications .
Zankiren-d3 exhibits several notable physical and chemical properties:
The compound's stability can be assessed through accelerated stability studies under various environmental conditions.
Zankiren-d3 has several potential applications in scientific research and medicine:
Zankiren-d3 (C₃₅H₅₂D₃N₅O₆S₂; CID 169447779) is a deuterated organic molecule classified as a peptidomimetic renin inhibitor. Its structure features:
Table 1: Comparative Chemical Properties of Zankiren and Zankiren-d3
Property | Zankiren (A-72517) | Zankiren-d3 |
---|---|---|
Molecular Formula | C₃₅H₅₅N₅O₆S₂ | C₃₅H₅₂D₃N₅O₆S₂ |
Exact Mass | 705.36 g/mol | 708.38 g/mol |
Classification | Renin Inhibitor | Deuterated Renin Inhibitor |
Primary Mechanism | Competitive RAS blockade | Identical mechanism with modified metabolism |
Isotopic Substitution Sites | N/A | Methyl or Methylene positions |
The strategic deuterium incorporation leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit ~6-10 times slower cleavage than carbon-hydrogen bonds. This modification aims to reduce first-pass metabolism, prolong half-life, and diminish metabolite-related interference in experimental studies without altering receptor binding affinity. Deuterated analogs like zankiren-d3 serve as valuable isotopologs for mass spectrometry-based quantification in complex biological matrices due to their near-identical chromatographic behavior with distinct mass differentiation [1] [4] [6].
The therapeutic evolution of vitamin D analogs provides essential context for understanding zankiren-d3's potential research applications:
Table 2: Key Vitamin D Analogs in Cardiovascular Research
Analog (Brand) | Structural Modification | Cardiovascular Research Significance |
---|---|---|
Paricalcitol (Zemplar) | 19-nor,D₂-ring modification | 30% mortality reduction in CKD patients vs. calcitriol |
Doxercalciferol (Hectorol) | 1α-hydroxylation | Reduced left ventricular hypertrophy in uremic models |
22-Oxacalcitriol (OCT) | Oxygen substitution at C22 | 100-fold lower calcemia; potent endothelial protection |
Eldecalcitol (ED-71) | 2β-hydroxypropoxy substitution | Enhanced VDR binding duration; vascular calcification modulation |
The convergence of RAS inhibition and vitamin D biology emerged when preclinical studies demonstrated that:
This scientific foundation positions deuterated RAS inhibitors like zankiren-d3 as precision tools for investigating vitamin D analog interactions with the renin-angiotensin cascade.
Zankiren-d3 functions as a direct competitive renin inhibitor with specific biochemical advantages:
Figure: Zankiren-d3's Position in RAS Pathway
Angiotensinogen │ ├── Renin (Inhibited by Zankiren-d3) │ ↓ Angiotensin I → (ACE-dependent conversion) → Angiotensin II → Vasoconstriction / Inflammation
Crucially, zankiren-d3 facilitates investigation of crosstalk between vitamin D analogs and RAS:
Ongoing research employs zankiren-d3 as a metabolic-stable probe to:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1